molecular formula C16H11FN2 B2984104 N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine CAS No. 386717-35-7

N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine

Cat. No.: B2984104
CAS No.: 386717-35-7
M. Wt: 250.276
InChI Key: UYBBYUMVWXFBEG-YBFXNURJSA-N
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Description

Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine typically involves the condensation reaction between 2-fluorobenzaldehyde and 5-aminoisoquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine involves its interaction with specific molecular targets. The compound’s imine group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-fluorophenyl)methylidene]-5-isoquinolinamine
  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]-5-isoquinolinamine
  • N-[(E)-(4-chlorophenyl)methylidene]-5-isoquinolinamine

Uniqueness

N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-isoquinolin-5-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-15-6-2-1-4-13(15)11-19-16-7-3-5-12-10-18-9-8-14(12)16/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBBYUMVWXFBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CN=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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